
(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate is a complex organometallic compound that features a ruthenium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate typically involves the coordination of ruthenium with the respective ligands. The process often starts with the preparation of the ruthenium precursor, followed by the introduction of the ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques. The process would include the purification of the ruthenium precursor, followed by ligand exchange reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and reactivity.
Reduction: Reduction reactions can alter the electronic properties of the compound, affecting its catalytic activity.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another, modifying the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ligand-modified derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a potential candidate for studying enzyme mechanisms and developing new biochemical assays.
Medicine
Medically, this compound is being explored for its potential as an anticancer agent. Its ability to interact with DNA and proteins can lead to the development of new therapeutic strategies.
Industry
Industrially, the compound’s catalytic properties are utilized in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The ruthenium center can coordinate with these biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- (1S,2S)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II)
- Ethyl acetoacetate
- N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines
Uniqueness
Compared to similar compounds, (2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate stands out due to its unique combination of ligands and the presence of a ruthenium center. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various applications.
属性
分子式 |
C36H39BF4N3O2RuS |
|---|---|
分子量 |
765.7 g/mol |
IUPAC 名称 |
(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;1-5H;;/q-2;;;-1;+3 |
InChI 键 |
LGOBCOGGIKGJQP-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)
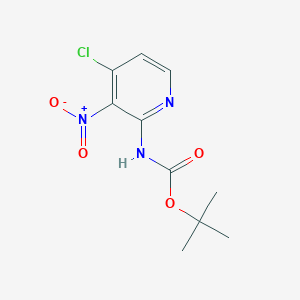
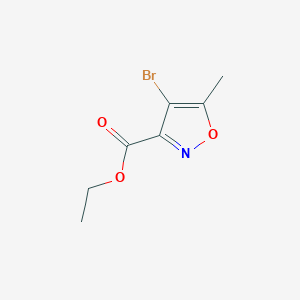
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)

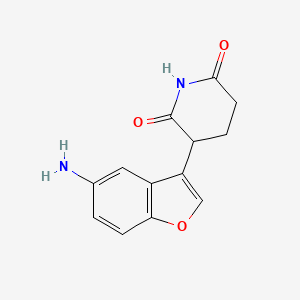
![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)
![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)
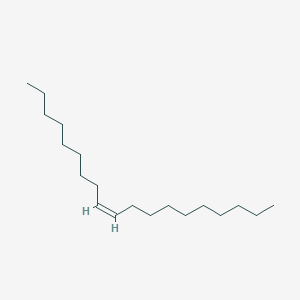
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
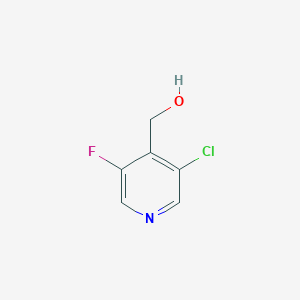
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)

